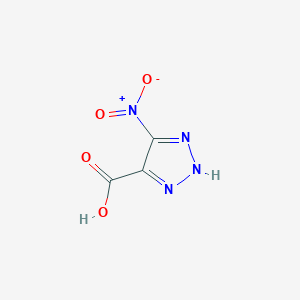

5-nitro-2H-1,2,3-triazole-4-carboxylic acid

Übersicht

Beschreibung

5-nitro-2H-1,2,3-triazole-4-carboxylic acid is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . Various synthetic strategies have been used to synthesize the 1,2,3-triazole moiety . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as analogues of febuxostat were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .Chemical Reactions Analysis

The interaction with DMAD occurs exclusively with the participation of the thioamide fragment and leads to the formation of the methyl esters of [2-(5-amino-2-aryl-2H-1,2,3-triazol-4-yl-4-oxo-4H-thiazol-5-ylidene]acetic acids .Wissenschaftliche Forschungsanwendungen

Ruthenium-Catalyzed Synthesis

5-Amino-1,2,3-triazole-4-carboxylic acid, a derivative of the target compound, is used in the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. A ruthenium-catalyzed cycloaddition protocol has been developed for this purpose, overcoming issues related to the Dimroth rearrangement, a chemical reaction that can alter the compound's structure (Ferrini et al., 2015).

Energetic Materials

4-Nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole compounds have been synthesized and characterized as energetic materials. They demonstrate promising properties such as high density, positive heats of formation, and excellent detonation performances, making them suitable for applications in explosives and propellants (Xu et al., 2018).

Molecular Derivatives

Derivatives of 5-nitro-1,2,3-2H-triazole have been synthesized for potential use as high-performance energetic materials. These derivatives exhibit properties comparable to RDX, a well-known explosive, making them relevant in the field of material science (Zhang et al., 2013).

Luminescence Sensing

Lanthanide metal–organic frameworks based on 1,2,3-triazole-containing tricarboxylic acid ligands have been synthesized. These frameworks exhibit luminescence properties and can selectively detect certain metal ions and nitroaromatic compounds, indicating potential applications in sensing and detection technologies (Wang et al., 2016).

Heterogeneous Catalysis

A copper-based metal-organic framework synthesized using 5-nitro-1,2,3-benzenetricarboxylic acid has demonstrated efficiency as a recyclable heterogeneous catalyst for the enamination of β-ketoesters. This suggests potential applications in organic synthesis and catalysis (Zhao et al., 2013).

Zukünftige Richtungen

The future directions in the research of triazole derivatives include the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Eigenschaften

IUPAC Name |

5-nitro-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-3(9)1-2(7(10)11)5-6-4-1/h(H,8,9)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSAQLMAEMVDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-2H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)

![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)

![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)